
N-(1H-benzimidazol-2-ylmethyl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)acetamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)acetamide typically involves the reaction of 2-aminobenzimidazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenated compounds; reactions are carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)acetamide and its derivatives have a variety of applications, including antiproliferative, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities . It is also used in the synthesis of therapeutic agents .
Scientific Research Applications
Antimicrobial Applications
- Antibacterial Activity Some benzimidazole derivatives exhibit antibacterial activity against various strains. Compound 2g showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .
- Antifungal Activity Certain benzimidazole derivatives display antifungal activities. For example, compounds 1b , 1c , 2e , and 2g have shown moderate activity against Candida albicans and Aspergillus niger . Additionally, N-(1H-benzimidazole-2-ylmethyl) acetamide (ABNZ) has shown antifungal activity .
Antiproliferative Applications
- Certain benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines. Compound 2g exhibited antiproliferative activity against the MDA-MB-231 cell line .
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory Activity Benzimidazole derivatives have shown potential in reducing inflammation. Compounds 148–150 notably reduced edema compared to standard drugs . Compound 152 showed a promising anti-inflammatory effect compared to indomethacin .
- Analgesic Activity Some N-substituted benzimidazole derivatives exhibit analgesic activity. Compound 147 displayed prominent analgesic activity . Compound 151 showed analgesic activity and protection against inflammation compared to diclofenac .
Neuroprotective Applications
- Neuroprotective Effects Benzimidazole containing acetamide derivatives have demonstrated neuroprotective effects. Derivatives 3a and 3b ameliorated ethanol-induced oxidative stress, neuroinflammation, and memory impairment . The benzimidazole nucleus's affinity towards several receptors suggests it could be a multistep targeting neuroprotectant .
Other Applications
- Treatment for American Trypanosomiasis (Chagas Disease) N-benzyl-2-(2-nitro-1H-imidazole-1-yl)acetamide, a derivative of benzimidazole, is effective against American trypanosomiasis (Chagas disease) .
- Cosmetic Products Experimental design techniques can optimize the formulation development process of stable, safe, and effective cosmetic products .
Data Table of Benzimidazole Derivatives and Their Activities
Case Studies
- Antimicrobial Activity against Resistant Bacteria : Compound 2g , a benzimidazole derivative, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) of 4 μg/mL . This is particularly important in combating antibiotic-resistant bacterial infections, which pose a significant threat to public health .
- Neuroprotective Effects in Ethanol-Induced Neurodegeneration : In a study on ethanol-induced neurodegeneration, benzimidazole derivatives 3a and 3b were found to mitigate oxidative stress and neuroinflammation . Treatment with these compounds improved antioxidant enzyme activity, reduced TNF-α, NF-κB, COX2, and Iba-1 expression, and improved memory impairment in vivo .
- Treatment of Chagas Disease : N-benzyl-2-(2-nitro-1H-imidazole-1-yl)acetamide has been identified as a therapeutic agent against American trypanosomiasis (Chagas disease) . The synthesis and application of this compound provide a potential avenue for treating this parasitic disease .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of bacteria by interfering with their DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)acetamide is a compound belonging to the class of benzimidazole derivatives, which are recognized for their diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its neuroprotective, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
Structural Characteristics
This compound features a benzimidazole moiety linked to an acetamide group. This structural configuration is significant as it influences the compound's interaction with biological targets. The benzimidazole ring is known for its ability to engage with various enzymes and receptors, contributing to its pharmacological potential.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, including this compound. Research demonstrated that these compounds can mitigate ethanol-induced neurodegeneration by reducing oxidative stress and neuroinflammation. Specifically, compounds synthesized in this class were shown to lower levels of pro-inflammatory markers such as TNF-α and COX-2 in animal models .
Table 1: Neuroprotective Activity of Benzimidazole Derivatives
Compound | Mechanism of Action | Key Findings |
---|---|---|
This compound | Reduces oxidative stress | Ameliorates memory impairment in ethanol-induced models |
Other derivatives | Multi-target approach | Act on various neuroinflammatory pathways |
Antimicrobial Properties
Benzimidazole derivatives have also exhibited significant antimicrobial activity. For instance, studies have reported that this compound and its analogs possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate potent efficacy against various pathogens .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Target Organisms | MIC (μM) |
---|---|---|
This compound | Staphylococcus aureus | 1.43 |
Other derivatives | E. coli, Candida albicans | Varies (1.27 - 2.65) |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Compounds within this class have demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The mechanism involves interference with DNA topoisomerase activity, which is crucial for DNA replication and repair .
Table 3: Anticancer Activity of Benzimidazole Derivatives
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT116 (colorectal carcinoma) | 5.85 |
Other derivatives | MDA-MB-231 (breast carcinoma) | 4.53 |
Case Studies
Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:
- Neuroprotection Study : In vivo experiments showed that treatment with this compound significantly reduced markers of oxidative stress in models of ethanol-induced neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Antimicrobial Study : A series of benzimidazole derivatives were tested against various bacterial strains, revealing that this compound exhibited strong antibacterial activity comparable to established antibiotics .
- Anticancer Study : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cells, with promising results indicating lower IC50 values compared to standard chemotherapeutics .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(14)11-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDFJIWDHLISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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